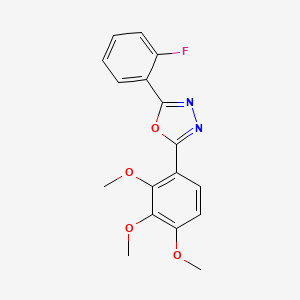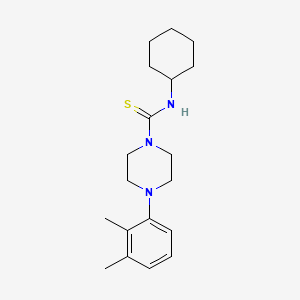![molecular formula C12H8ClN5OS B5794051 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of CDKs, GSK-3, and HDACs. CDKs are involved in cell cycle regulation and are often overexpressed in cancer cells, making them a potential target for cancer therapy. GSK-3 is involved in various signaling pathways, including the Wnt/beta-catenin pathway, which is dysregulated in many diseases. HDACs are involved in gene expression and have been implicated in the development of cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide in lab experiments is its specificity for CDKs, GSK-3, and HDACs, which reduces the risk of off-target effects. However, its potency may vary depending on the cell type and experimental conditions, and its solubility can be a limitation for in vivo studies.
Orientations Futures
Future research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide could focus on its potential therapeutic applications in specific diseases, such as cancer and neurodegenerative disorders. It could also be used in combination with other drugs to enhance its therapeutic effects or overcome drug resistance. Further studies could also investigate its pharmacokinetics and toxicity in vivo to determine its suitability for clinical use.
Conclusion
In conclusion, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. Its mechanism of action involves the inhibition of CDKs, GSK-3, and HDACs, which are involved in cell cycle regulation, apoptosis, and gene expression. While it has shown promise in preclinical studies, further research is needed to determine its suitability for clinical use.
Méthodes De Synthèse
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea. This compound is then reacted with 2-bromoacetic acid to form the intermediate compound, which is further reacted with sodium azide to form the final product, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide.
Applications De Recherche Scientifique
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and histone deacetylases (HDACs), which are involved in cell cycle regulation, apoptosis, and gene expression.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5OS/c13-8-3-1-7(2-4-8)9-5-20-12(16-9)17-11(19)10-14-6-15-18-10/h1-6H,(H,14,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHPIJIORMAIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5793972.png)

![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5793993.png)

![4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5794007.png)
![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5794033.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)


![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
